molecular formula C22H24FN3O2 B2647958 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 1207007-74-6

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide

Numéro de catalogue B2647958
Numéro CAS: 1207007-74-6
Poids moléculaire: 381.451
Clé InChI: ZSPMMXOJXKAQEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide, commonly known as BIA-10-2474, is a small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

BIA-10-2474 binds irreversibly to FAAH, causing a long-lasting inhibition of the enzyme. This leads to an increase in the levels of endocannabinoids in the body, which activate the cannabinoid receptors CB1 and CB2. The activation of these receptors results in the modulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
BIA-10-2474 has been shown to have potent analgesic effects in animal models. It has also been shown to reduce inflammation and improve cognitive function. However, the exact biochemical and physiological effects of BIA-10-2474 are still being studied.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of BIA-10-2474 is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the endocannabinoid system and its role in pain and inflammation. However, the irreversible nature of its binding to FAAH can also be a limitation, as it can lead to long-lasting effects that may be difficult to reverse.

Orientations Futures

There are several potential future directions for research on BIA-10-2474. One area of interest is the development of new painkillers based on the structure of BIA-10-2474. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of BIA-10-2474 and its potential therapeutic applications.

Méthodes De Synthèse

BIA-10-2474 was first synthesized by the French pharmaceutical company, Biotrial, in 2014. The synthesis method involves the reaction of 1H-benzo[d]imidazole-2-carboxylic acid with cyclohexylmethylamine, followed by the reaction with 4-fluorophenol and chloroacetyl chloride. The resulting compound is then purified using column chromatography to obtain BIA-10-2474.

Applications De Recherche Scientifique

BIA-10-2474 has been primarily studied for its potential use as a painkiller. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that modulate pain, inflammation, and other physiological processes. By inhibiting FAAH, BIA-10-2474 increases the levels of endocannabinoids in the body, leading to pain relief.

Propriétés

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c23-17-9-11-18(12-10-17)28-14-21(27)24-13-15-5-7-16(8-6-15)22-25-19-3-1-2-4-20(19)26-22/h1-4,9-12,15-16H,5-8,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPMMXOJXKAQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)COC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.